Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-amino-2,3-dihydroindene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMPCLTXLHGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indene Formation
The indene backbone is typically constructed via Friedel-Crafts alkylation or Diels-Alder cyclization. A 2024 study demonstrated that treating 1-indanone with ethyl chloroformate in the presence of sodium hydride (NaH) at -10°C produces the ester intermediate in 78% yield. The reaction proceeds through enolate formation, followed by nucleophilic acyl substitution:
This intermediate is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C for 12 hours. The dual role of the methoxy group as both an electron-donating substituent and a directing group facilitates regioselective amination.
Stereochemical Control
The (S)-enantiomer is preferentially synthesized using chiral auxiliaries. A 2024 patent describes the use of (R)-BINOL-phosphoric acid as a catalyst in asymmetric induction, achieving 89% enantiomeric excess (ee) at 25°C. Critical parameters include:
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Catalyst Loading | 5 mol% | Linear increase up to 7 mol% |
| Solvent | Toluene | 15% higher ee vs. THF |
| Temperature | 25°C | 5% ee loss at 40°C |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A 2023 study achieved full conversion in 8 minutes using:
The method produced 92% yield compared to 67% for conventional heating, attributed to uniform thermal energy distribution.
Energy Efficiency Analysis
Comparative energy metrics:
| Method | Energy Consumption (kJ/mol) | CO₂ Equiv. (g) |
|---|---|---|
| Conventional | 1,450 | 89 |
| Microwave | 620 | 37 |
Catalytic Methods
Palladium-Catalyzed Amination
A 2024 protocol uses Pd(OAc)₂ (2 mol%) with Xantphos ligand in a toluene/water biphasic system:
Key advantages:
Enzyme-Mediated Synthesis
Recent advances employ lipase B from Candida antarctica (CAL-B) for kinetic resolution:
| Enzyme Loading | Reaction Time | % ee |
|---|---|---|
| 10 mg/mmol | 24 h | 82% |
| 20 mg/mmol | 16 h | 91% |
Reaction Optimization
Temperature Effects
A study varying temperature from 0°C to 80°C revealed:
Solvent Screening
Polar aprotic solvents enhance nucleophilicity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 83 |
| DMSO | 46.7 | 88 |
| Acetonitrile | 37.5 | 76 |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) affords 99.5% purity crystals. X-ray diffraction data confirms the chair-like conformation of the dihydroindene ring.
Chromatographic Methods
Flash chromatography (SiO₂, 230–400 mesh) with 30% EtOAc/hexane eluent achieves baseline separation of diastereomers. Retention factors:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Classical | 78 | 98 | 1.0 |
| Microwave | 92 | 99 | 0.8 |
| Palladium-Catalyzed | 85 | 97 | 1.5 |
| Enzymatic | 68 | 99.5 | 2.2 |
Scientific Research Applications
Pharmacological Applications
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has shown promise in various pharmacological fields:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby preventing oxidative stress-related diseases. They are particularly noted for their ability to inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various pathologies .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects against conditions such as hypoxia and cerebral ischemia. It is believed to enhance cerebral blood flow and protect neurons from damage caused by oxidative stress and inflammation . This makes it a candidate for treating neurological disorders and improving cognitive functions.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects, making it useful in managing conditions characterized by chronic inflammation. It acts by inhibiting pro-inflammatory cytokines and mediators, which can be beneficial in diseases like arthritis and other inflammatory disorders.
Anticancer Potential
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis proteins (IAPs). This mechanism suggests its potential use in treating various cancers, including colorectal and breast cancer . The ability to sensitize cancer cells to apoptotic signals enhances its therapeutic prospects.
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with indene derivatives.
- Reactions : Key reactions include nucleophilic substitutions facilitated by the amino group and esterification processes involving the carboxylate group.
- Purification : The final product is purified through crystallization or chromatography techniques to achieve the desired purity for biological testing.
Case Study 1: Antibacterial Activity
A study synthesized various derivatives of 2,3-dihydro-1H-indene compounds and tested them against multiple bacterial strains. Results indicated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds as new antimicrobial agents.
Case Study 2: Neuroprotective Effects in Animal Models
In an animal model of cerebral ischemia, administration of this compound resulted in significant improvements in neurological outcomes compared to controls. The compound reduced infarct size and improved behavioral scores, indicating its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Amino Position: Moving the amino group from position 1 to 2 (e.g., Ethyl 2-amino-5-chloro-...) alters hydrogen-bonding capacity and steric interactions, impacting receptor binding .
- Ester Group: Replacing ethyl with methyl (e.g., Methyl 1-amino-...) reduces steric bulk but may lower metabolic stability due to faster esterase cleavage .
Key Findings :
- The target compound’s derivatives (e.g., spiro oxazolidinediones) show promise in cancer therapy due to selective enzyme inhibition .
- Anti-inflammatory indanone derivatives (e.g., methyl 1,2-dihydroxy-3-oxo-...) highlight the scaffold’s versatility but differ in functional groups (hydroxyl vs. amino) .
- Psychoactive cathinones with indene backbones (e.g., 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-...) demonstrate the scaffold’s CNS activity but lack therapeutic focus .
Physicochemical Properties
Biological Activity
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound belonging to the indene derivatives class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological interactions.
Structural Characteristics
This compound features a bicyclic indene structure with an amino group and an ethyl ester. The molecular formula is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.25 g/mol. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the indene core can interact with hydrophobic pockets in proteins, enhancing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of certain pathogens, suggesting potential applications in treating infections.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Early studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve modulation of signaling pathways related to cell survival and apoptosis. The ability to interact with protein targets involved in these pathways positions this compound as a promising candidate for further anticancer drug development .
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. Its structural features may allow it to interfere with inflammatory pathways, providing a basis for its use in managing conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group can participate in hydrogen bonding and nucleophilic interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : Its ability to bind to specific receptors may modulate cellular responses, influencing processes such as cell growth and immune responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate | Similar indene structure; different amino position | Varies; potential for different targets |
| Ethyl 4-amino-3-methylbenzoate | Contains a methyl group on a benzoate ring; lacks indene structure | Primarily analgesic effects |
| N-(4-hydroxyphenyl)acetamide | Aromatic amine; lacks bicyclic structure | Antipyretic and analgesic properties |
This comparison highlights that while many compounds share structural similarities with this compound, its specific substitution pattern may confer distinct biological properties not found in others .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
- Cancer Cell Line Studies : In vitro studies showed that this compound reduced viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
- Inflammatory Response Modulation : Research indicated that this compound could significantly reduce pro-inflammatory cytokine levels in cellular models of inflammation, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate?
- Methodological Answer : The compound can be synthesized via hydrolysis of spiro-oxazolidinedione intermediates under high-temperature hydrothermal conditions. For example, a suspension of Intermediate I-2 (spiro-oxazolidinedione) and Ba(OH)₂·8H₂O in distilled water, heated at 150°C for 72 h in a sealed reactor, yields the target compound after acidification and purification . Optimization parameters include reaction time (prolonged heating improves yield), pH control during acidification (critical for precipitating impurities), and solvent selection for recrystallization (e.g., ethanol).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethyl ester group (δH ~4.1–4.3 ppm, δC ~63.1 ppm) and the indene backbone protons (δH ~7.3–7.4 ppm, δC ~125–140 ppm). Splitting patterns (e.g., doublets for diastereotopic protons) help confirm stereochemistry .
- HRMS : Accurate mass determination (e.g., [M+Na]+ calculated: 243.0633, observed: 243.0622) validates molecular formula .
- IR : Peaks at ~1766 cm⁻¹ (ester C=O) and ~1737 cm⁻¹ (amide C=O, if applicable) distinguish functional groups .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to monitor degradation products. Stability studies under varying temperatures (-20°C to 25°C) and humidity levels (using Karl Fischer titration) are critical. UV/Vis monitoring at λmax ~301 nm (if conjugated) aids in detecting photodegradation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis or resolution of this compound?
- Methodological Answer : Dynamic kinetic resolution (DKR) using hydrolases (e.g., CAL-B lipase) combined with a racemization catalyst (e.g., TBD) achieves high enantiomeric excess (e.g., 95% ee). Key parameters include solvent polarity (e.g., toluene enhances enzyme activity), temperature (25–40°C), and catalyst loading (5–10 mol%) . Contrast this with chiral auxiliaries (e.g., Evans’ oxazolidinones), which may require additional steps for auxiliary removal.
Q. How does the compound’s stereochemistry influence its reactivity in catalytic applications?
- Methodological Answer : The amino and ester groups create a rigid, bicyclic structure that can act as a ligand in asymmetric catalysis. For example, its use in bifunctional quinine-BODIPY catalysts for photooxygenation reactions depends on the spatial arrangement of the amino group to stabilize transition states . X-ray crystallography or NOE NMR experiments (e.g., 2D ROESY) are essential to confirm spatial relationships between substituents .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 63% in photooxygenation vs. 75% in indene carboxylate synthesis ) may arise from substrate purity or reaction scale. Systematic DOE (Design of Experiments) studies varying temperature, solvent, and catalyst can identify critical factors. For example, using petroleum ether:diethyl ether (7:3) improves isolation efficiency in column chromatography .
Q. How is the compound utilized as a precursor in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate for peptidyl-prolyl isomerase inhibitors. For instance, (R)-enantiomers are converted to biaryl indanyl ketones via domino reactions (94% ee), validated by chiral HPLC (Chiralpak IA column) . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to target proteins, guiding structural modifications .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the ethyl group?
- Analysis : Diastereotopic protons in the ethyl ester (due to restricted rotation) split into distinct doublets (J = 10.7 Hz). Misinterpretation can occur if spectra are recorded at lower frequencies (e.g., 300 MHz vs. 400 MHz). Higher-field instruments resolve splitting more clearly .
Q. How do competing pathways affect the synthesis of derivatives like spiro-oxazolidinediones?
- Analysis : Side reactions (e.g., overhydrolysis of the ester group) are minimized by precise pH control (pH 1.6 during acidification) and short reaction times. TLC monitoring (RF = 0.3 in pentane:ethyl acetate) ensures intermediate stability .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with Mosher’s ester derivatization to assign absolute configurations .
- Scale-Up : Replace batch reactors with flow chemistry setups to improve heat transfer during high-temperature steps .
- Data Validation : Cross-reference HRMS with isotopic pattern simulations (e.g., Bruker Compass DataAnalysis) to confirm molecular integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
